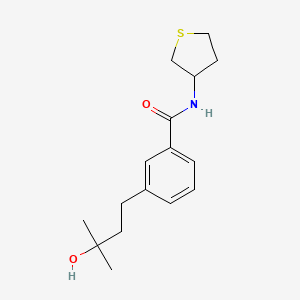

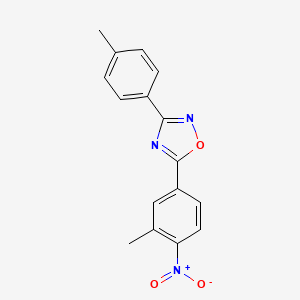

![molecular formula C17H16F2N6O B5549875 2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps starting from basic aromatic acids or amides. For instance, one study describes the synthesis of a structurally similar compound from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps, achieving a 1% overall chemical yield. Direct desmethylation of the reference standard provided the precursor for radiolabeling in a 70% yield, indicating complex and multi-step synthetic routes are common for these compounds (Wang et al., 2013).

Molecular Structure Analysis

Structural analysis of similar compounds reveals a careful design to achieve desired electronic and spatial configurations. For example, the title compound "Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate" showcases a nearly planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, highlighting the intricate molecular design that goes into these compounds (Deng et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds often involve complex transformations. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involves several steps that lead to compounds with significant electrophysiological activity, demonstrating the complex chemistry these molecules can undergo (Morgan et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often analyzed to understand their behavior in different environments. For instance, compounds synthesized via the aza-Wittig reaction have been characterized by weak intermolecular C—H⋯O interactions, indicating specific structural features affecting their physical properties (Deng et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further transformations, are crucial for understanding the utility of these compounds. For example, the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines through Michael addition/intramolecular cyclization reaction demonstrates the chemical versatility of these compounds (Jismy et al., 2019).

Scientific Research Applications

Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides, including compounds related to the chemical structure of interest, show significant potential in modulating cardiac electrophysiological activity. These compounds have been demonstrated to possess potency in vitro comparable to known selective class III agents, indicating their viability for further investigation in the context of reentrant arrhythmias and other cardiac conditions (Morgan et al., 1990).

PET Imaging Agent Synthesis

The development of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET imaging agent for B-Raf(V600E) in cancers illustrates the compound's utility in diagnostic applications. This synthesis approach highlights the compound's relevance in oncological research, providing a method for in vivo visualization of tumor biology and facilitating targeted therapy approaches (Wang et al., 2013).

Supramolecular Chemistry

Research on tetrafluoroterephthalic acid and its interactions with a series of N-containing heterocycles, including compounds structurally similar to the one , underscores the significance of such molecules in constructing supramolecular structures. These findings reveal how hydrogen bonding and other intermolecular interactions, such as C–H⋯F, contribute to the formation of complex architectures, offering insights into the design of new materials and functional molecular systems (Wang et al., 2014).

Inhibitors of TNF-alpha Converting Enzyme

The compound's structural framework has been utilized to develop potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE). This application is particularly relevant in the context of inflammatory diseases, where the modulation of TNF-alpha activity can provide therapeutic benefits. The research demonstrates the compound's potential as a scaffold for the development of orally bioavailable drugs with significant selectivity and efficacy (Ott et al., 2008).

Anti-Influenza Virus Activity

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, demonstrating remarkable activity against avian influenza virus. This synthesis method, utilizing a compound structurally akin to the one , highlights the potential for developing antiviral agents capable of combating influenza strains, including H5N1, underscoring the importance of such compounds in antiviral research (Hebishy et al., 2020).

properties

IUPAC Name |

2,6-difluoro-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O/c1-11-20-7-8-25(11)15-9-14(23-10-24-15)21-5-6-22-17(26)16-12(18)3-2-4-13(16)19/h2-4,7-10H,5-6H2,1H3,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOYSMJHBCUIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)